[2-(ethoxycarbonyl)cyclopropyl]boronic acid
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Overview
Description
[2-(Ethoxycarbonyl)cyclopropyl]boronic acid: is an organoboron compound that features a cyclopropyl ring substituted with an ethoxycarbonyl group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethoxycarbonyl)cyclopropyl]boronic acid typically involves the hydroboration of an appropriate cyclopropyl precursor. One common method is the hydroboration of an ethoxycarbonyl-substituted cyclopropene with a borane reagent, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of [2-(ethoxycarbonyl)cyclopropyl]boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing substituted cyclopropyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions.
Substitution: The boronic acid moiety can undergo substitution reactions with various electrophiles, leading to the formation of new functionalized cyclopropyl compounds.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Major Products:
- Substituted cyclopropyl derivatives
- Cyclopropyl alcohols or ketones
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form complex organic molecules.
Synthesis of Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Biology and Medicine:
Bioconjugation: Utilized in the modification of biomolecules for drug delivery and diagnostic applications.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [2-(ethoxycarbonyl)cyclopropyl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid moiety acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Uniqueness:
- The presence of the ethoxycarbonyl group in [2-(ethoxycarbonyl)cyclopropyl]boronic acid provides additional reactivity and functionalization options compared to simpler boronic acids.
- The cyclopropyl ring imparts unique steric and electronic properties, making it a valuable building block in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
(2-ethoxycarbonylcyclopropyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUWMRIIMVSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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